ethyl 2-acetyl-3-(dimethylamino)acrylate

Overview

Description

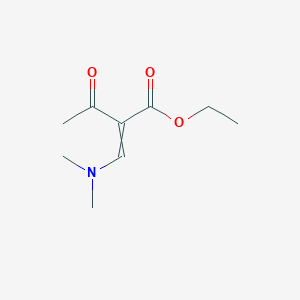

Ethyl 2-acetyl-3-(dimethylamino)acrylate (CAS: 51145-57-4) is a specialized enamino ester with the molecular formula C₉H₁₅NO₃ and a molecular weight of 185.22 g/mol . Structurally, it features a dimethylamino group at the β-position and an acetyl substituent at the α-position of the acrylate backbone. This compound is a yellow oil with a density of 1.038 g/cm³, a boiling point of 154°C (3 mmHg), and a refractive index of 1.463 . It is primarily used as a precursor in heterocyclic synthesis, particularly for constructing pyrazolone and pyridinone derivatives via cyclocondensation reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: ethyl 2-acetyl-3-(dimethylamino)acrylate can be synthesized through the reaction of ethyl acetoacetate with dimethylformamide dimethyl acetal. The reaction typically occurs under mild conditions, often at room temperature, and involves the formation of a methylene bridge between the acetoacetate and the dimethylamino group.

Industrial Production Methods: On an industrial scale, the synthesis of ethyl 2-dimethylaminomethyleneacetoacetate involves the use of large-scale reactors where ethyl acetoacetate and dimethylformamide dimethyl acetal are mixed in the presence of a catalyst. The reaction mixture is then subjected to controlled heating and stirring to ensure complete conversion. The product is purified through distillation or recrystallization to obtain a high-purity compound .

Chemical Reactions Analysis

Esterification Reactions

EADMA undergoes esterification to form derivatives with modified physicochemical properties. For example:

-

Reaction with methanol in acidic conditions produces methyl esters, enhancing solubility in polar solvents.

-

Transesterification with higher alcohols (e.g., isopropyl) under reflux yields bulkier esters for specialized polymer applications .

Key Conditions :

-

Catalysts : H₂SO₄, HCl, or enzymatic catalysts.

-

Temperature : 60–100°C.

Michael Addition Reactions

The α,β-unsaturated carbonyl system in EADMA facilitates nucleophilic Michael additions, forming C–C bonds for heterocycle synthesis:

Example 1: Pyrrole Formation

-

EADMA reacts with primary amines (e.g., benzylamine) in ethanol under reflux, producing pyrrole derivatives via cyclization.

-

Reaction Equation :

Example 2: Pyridine Synthesis

-

Condensation with malononitrile in the presence of ammonium acetate yields substituted pyridines.

| Substrate | Product | Conditions | Yield |

|---|---|---|---|

| Benzylamine | Pyrrole derivative | Ethanol, reflux, 12h | 75% |

| Malononitrile | Pyridine derivative | AcOH, NH₄OAc, 100°C, 6h | 68% |

Condensation Reactions

EADMA participates in alkali-catalyzed condensations to form polymeric structures or complex intermediates:

Application in Polymer Chemistry :

-

Condensation with diols (e.g., ethylene glycol) produces pH-responsive amphiphilic copolymers for drug delivery.

-

Key Properties :

-

Stimuli-Responsiveness : Degrades at pH < 6.5 (tumor microenvironment).

-

Loading Capacity : Up to 22% w/w for hydrophobic drugs.

-

Reaction Mechanism :

-

Deprotonation of EADMA’s α-hydrogen by alkali.

-

Nucleophilic attack by diol oxygen, forming ether linkages.

Comparative Analysis of Reaction Conditions

The reactivity of EADMA is influenced by solvent polarity, temperature, and catalysts:

| Reaction Type | Optimal Solvent | Temperature Range | Catalysts | Byproducts |

|---|---|---|---|---|

| Esterification | Toluene | 60–80°C | H₂SO₄ | H₂O |

| Michael Addition | Ethanol | 70–90°C | None | Ethanolate |

| Condensation | DMF | 100–120°C | K₂CO₃ | H₂O, CO₂ |

Stability and Reactivity Considerations

Scientific Research Applications

Chemical Properties and Structure

EADMA has the molecular formula and is characterized by a colorless to pale red liquid form. It possesses a boiling point of approximately 174-175°C and a melting point of -12°C. The compound's unique structure, which includes both acetyl and dimethylamino groups, enhances its reactivity in various chemical processes.

Organic Synthesis

EADMA serves as an important intermediate in the synthesis of various organic compounds. It participates in:

- Esterification Reactions : EADMA can form esters, which are crucial in synthesizing more complex organic molecules.

- Michael Addition Reactions : It acts as a nucleophile in reactions with α,β-unsaturated carbonyl compounds.

Pharmaceuticals

EADMA is utilized as a synthetic precursor for several pharmaceutical compounds. Notably, it has been involved in the development of:

- Anticancer Agents : Derivatives synthesized from EADMA have shown antiproliferative activities against cancer cell lines.

- Pyrrolotriazine Derivatives : These compounds exhibit significant therapeutic potential, particularly in cancer treatment.

Polymer Chemistry

In polymer chemistry, EADMA is employed for:

- Synthesis of Amphiphilic Copolymers : These copolymers are used in drug delivery systems due to their ability to encapsulate bioactive agents.

- Polymeric Nanocarriers : EADMA-based nanocarriers enable controlled release of drugs responsive to stimuli such as pH and temperature.

Case Studies and Research Findings

Several studies have explored the biological activities associated with EADMA and its derivatives:

- Antioxidant Activity : A study published in Molecules demonstrated that novel pyrimidine acrylamides synthesized from EADMA exhibited significant inhibition of lipoxygenase, an enzyme involved in inflammatory processes.

- Anticancer Properties : Research focused on pyrrolotriazine derivatives synthesized from EADMA revealed promising results against various cancer cell lines, with IC₅₀ values indicating effective inhibition comparable to established anticancer agents.

Mechanism of Action

The mechanism of action of ethyl 2-dimethylaminomethyleneacetoacetate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The dimethylamino group enhances its nucleophilicity, allowing it to participate in nucleophilic substitution and condensation reactions. The compound can also undergo tautomerization, which plays a role in its reactivity and stability. Molecular targets and pathways involved include enzyme active sites and receptor binding sites, where the compound can modulate biological activity .

Comparison with Similar Compounds

The compound is compared to structurally related acrylates and enamino esters to highlight differences in reactivity, physical properties, and applications.

Ethyl 2-Cyano-3-(Dimethylamino)acrylate (CAS: 16849-87-9)

- Molecular Formula : C₈H₁₂N₂O₂; MW : 168.20 .

- Key Differences: Replaces the acetyl group with a cyano substituent, enhancing electrophilicity at the β-carbon. Used in the synthesis of pyrazolo[1,5-a]pyrimidines without intermediate isolation . Lower molecular weight and density (1.12 g/cm³ estimated) compared to the acetyl derivative .

2-(Dimethylamino)ethyl Methacrylate (CAS: 2867-47-2)

- Molecular Formula: C₈H₁₅NO₂; MW: 157.21 .

- Key Differences :

Ethyl 4-(Dimethylamino)benzoate

- Key Differences: Aromatic ester with a dimethylamino group on the benzene ring. Demonstrates higher reactivity as a co-initiator in resin cements compared to aliphatic acrylates like 2-(dimethylamino)ethyl methacrylate .

Structural and Reactivity Comparison Table

Biological Activity

Ethyl 2-acetyl-3-(dimethylamino)acrylate (EDMA) is an organic compound with significant potential in various fields, particularly in medicinal chemistry and polymer science. This article explores its biological activity, mechanisms of action, and applications, supported by relevant research findings and data.

EDMA has the molecular formula , appearing as a colorless to pale red liquid. It has a boiling point of approximately 174-175°C and a melting point of -12°C. The synthesis of EDMA typically involves a two-step process:

- Reaction with Dimethylformamide : 2-Acetyl ethyl acrylate reacts with dimethylformamide to yield ethyl 2-acetyl-3-(dimethylamino)propionate.

- Condensation Reaction : The product undergoes a condensation reaction catalyzed by alkali to form the final compound.

EDMA's biological activity can be attributed to its participation in various chemical reactions, notably:

- Esterification Reactions : Involved in forming esters, which are crucial for various biological processes.

- Michael Addition Reactions : Acts as a nucleophile in reactions with α,β-unsaturated carbonyl compounds, facilitating the synthesis of more complex molecules.

These mechanisms enable EDMA to serve as an intermediate in organic synthesis and polymer chemistry.

Anticancer Properties

Recent studies have highlighted the anticancer potential of EDMA derivatives. For example, its role as a building block in the synthesis of pyrrolotriazine derivatives has shown promise in antiproliferative activity against cancer cell lines. The compound facilitates cyclization reactions that lead to the formation of biologically active intermediates.

Case Study: Pyrrolotriazine Derivatives

- Synthesis : EDMA reacts with 2-amino-2-cyanoacetamide to form ethyl 5-cyano-4-methylpyrrole-3-carboxylate.

- Biological Evaluation : These derivatives exhibited significant antiproliferative effects against various cancer cell lines, indicating that EDMA can contribute to the development of novel anticancer agents .

Antimicrobial Activity

EDMA has also demonstrated antimicrobial properties against a range of pathogens:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 1.25 mg/mL |

| Escherichia coli | 2 mg/mL |

| Salmonella gallinarum | 0.125 mg/mL |

| Listeria monocytogenes | 0.5 mg/mL |

These findings suggest that EDMA derivatives could be explored further for their potential as antimicrobial agents .

Applications in Polymer Chemistry

EDMA is utilized in polymer chemistry for synthesizing amphiphilic copolymers and polymeric nanocarriers for drug delivery systems. These nanocarriers can be engineered for controlled release of bioactive agents, responsive to stimuli such as UV light, temperature, and pH .

Comparative Analysis with Similar Compounds

EDMA can be compared with other similar compounds like ethyl 3-(dimethylamino)acrylate and 2-acetyl-3-(dimethylamino)acrylic acid ethyl ester. While they share some applications in organic synthesis and pharmaceuticals, EDMA's unique structure allows for specific reactivity and versatility in forming complex molecules .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 2-acetyl-3-(dimethylamino)acrylate, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis often involves condensation reactions between acetylacetone derivatives and dimethylamino-containing precursors. Key parameters include solvent polarity (e.g., ethanol vs. THF), temperature control (40–80°C), and catalysts like triethylamine for deprotonation. Monitor reaction progress via TLC or HPLC to optimize stoichiometry and minimize side products (e.g., hydrolysis byproducts) .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use single-crystal X-ray diffraction to resolve stereochemistry (e.g., E/Z isomerism). Pair this with DFT calculations to predict electronic properties (e.g., HOMO-LUMO gaps) and validate via UV-Vis spectroscopy. NMR (¹H/¹³C) and IR spectroscopy are critical for functional group identification, particularly the acrylate ester and dimethylamino moieties .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Employ closed-system synthesis and storage to prevent inhalation/contact. Use neoprene gloves, fume hoods, and local exhaust ventilation. Monitor for accidental release via gas chromatography (GC) or mass spectrometry (MS). Biodegradability studies suggest low environmental persistence, but incineration is recommended for waste disposal .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity be resolved?

- Methodological Answer : For inconsistent cytotoxicity or bioactivity results, conduct dose-response assays across multiple cell lines (e.g., HEK293 vs. HeLa) under standardized conditions (pH 7.4, 37°C). Use metabolomics (LC-MS) to identify degradation products or metabolite interference. Cross-validate findings with in silico docking studies to assess target binding specificity .

Q. What experimental designs are suitable for studying its role in polymer or biomaterial synthesis?

- Methodological Answer : Employ factorial design to optimize copolymerization with monomers like 2-hydroxyethyl acrylate (HEA). Variables include initiator concentration (e.g., AIBN), temperature, and crosslinking density. Characterize mechanical properties via dynamic mechanical analysis (DMA) and biocompatibility via in vitro cell adhesion assays (e.g., fibroblast proliferation on P(EA-HEA) scaffolds) .

Q. How can computational models predict its reactivity in catalytic or photochemical applications?

- Methodological Answer : Use DFT (e.g., Gaussian09) to simulate reaction pathways, focusing on acrylate group electrophilicity and dimethylamino nucleophilicity. Validate with experimental kinetics (stopped-flow techniques) under UV irradiation. Compare with analogs (e.g., benzyl-substituted acrylates) to isolate electronic vs. steric effects .

Q. Data-Driven Challenges

Q. What methodologies address discrepancies in its stability under varying environmental conditions?

- Methodological Answer : Perform accelerated stability testing (40°C/75% RH) with HPLC-MS to track degradation. Compare hydrolytic stability in aqueous buffers (pH 3–10) and correlate with logP values. For photostability, use xenon-arc lamps (simulated sunlight) and monitor via UV-Vis spectral shifts .

Q. How can researchers resolve conflicting reports on its potential as a biochemical probe?

- Methodological Answer : Conduct competitive binding assays (e.g., SPR or ITC) against known targets (e.g., enzymes with reactive cysteine residues). Pair with fluorescence quenching studies to assess nonspecific interactions. Use isotopic labeling (¹⁵N/¹³C) in NMR to map binding epitopes .

Q. Methodological Innovation

Q. What advanced separation techniques improve its purification from complex reaction mixtures?

- Methodological Answer : Use centrifugal partition chromatography (CPC) with a biphasic solvent system (heptane/ethyl acetate/methanol/water) for high-resolution separation. Alternatively, develop a polyacrylate-based CEC column for enantiomeric resolution, optimizing mobile phase pH and ionic strength .

Q. How can machine learning optimize its synthesis or application in drug discovery?

Properties

IUPAC Name |

ethyl 2-(dimethylaminomethylidene)-3-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-5-13-9(12)8(7(2)11)6-10(3)4/h6H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQSOVGAUOHMPLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CN(C)C)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.